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Compound of Interest

4-Bromo-N-methylaniline

Compound Name:

hydrochloride
CAS No.: 84250-73-7
Cat. No.: B1371641

Get Quote

Executive Summary

4-Bromo-N-methylaniline hydrochloride (CAS: 19956-23-1 [salt], 6911-87-1 [free base]) is a
critical intermediate in medicinal chemistry and materials science.[1] It serves as a versatile
"electrophilic handle" in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura,
Buchwald-Hartwig) due to the para-bromide functionality, while the N-methylamino group
provides a nucleophilic site for further elaboration.

This guide details two validated synthesis pathways. The primary protocol (Reductive
Amination) is recommended for modern laboratories due to its convergence and atom
economy.[2] The secondary protocol (Protection-Bromination-Deprotection) is provided as a
robust alternative when starting from non-halogenated precursors.[2]

Strategic Pathway Analysis

The synthesis of N-alkylated anilines requires careful control to prevent over-alkylation
(formation of quaternary ammonium salts).[2]
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Figure 1: Strategic decision tree for selecting the synthesis pathway based on starting material
availability and selectivity requirements.

Protocol 1: Reductive Amination (Gold Standard)

Objective: Selective mono-methylation of 4-bromoaniline using paraformaldehyde and sodium
borohydride.[2]

Mechanistic Insight

Direct methylation with methyl iodide often leads to the N,N-dimethyl product.[2] Reductive
amination avoids this by forming a distinct intermediate (hemiaminal or imine) which is then
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reduced.[2] The use of Paraformaldehyde generates formaldehyde in situ, preventing high local
concentrations that favor over-reaction.[2]

Reagents & Equipment[2][3][4][5][6]
e Precursor: 4-Bromoaniline (1.0 equiv)
e C1 Source: Paraformaldehyde (1.1 - 1.2 equiv)

e Reductant: Sodium Borohydride (NaBH4) (1.5 - 2.0 equiv) [Note: NaBH3CN is an alternative
but generates HCN; NaBH4 is safer][2]

e Solvent: Methanol (anhydrous preferred)[2]

o Catalyst: Sodium Methoxide (NaOMe) (0.5 equiv) or Acetic Acid (catalytic)[2]

Step-by-Step Methodology

e Imine Formation (The "Schiff Base"):

o In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (17.2 g,
100 mmol) in Methanol (100 mL).

o Add Paraformaldehyde (3.6 g, 120 mmol) and Sodium Methoxide (2.7 g, 50 mmol).[2]

o Why NaOMe? It depolymerizes paraformaldehyde and catalyzes the formation of the
hemiaminal/imine species.[2]

o Heat the mixture to reflux (65°C) for 2—-3 hours. The solution typically turns clear or slightly
yellow.[2][3]

o Validation: Monitor by TLC (Hexane:EtOAc 4:1).[2] The starting aniline spot should
disappear.[2]

e Reduction:
o Cool the reaction mixture to 0°C (ice bath).

o Caution: Hydrogen gas evolution.[2]
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o Add Sodium Borohydride (5.7 g, 150 mmol) portion-wise over 30 minutes. Do not add all
at once to prevent vigorous foaming.[2]

o Allow the mixture to warm to room temperature and stir for 12 hours (overnight).

e Quench & Workup:

[e]

Quench excess hydride by carefully adding 1M NaOH (50 mL).[2]

o

Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.[2]

[¢]

Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).[2]

[¢]

Wash combined organics with Brine, dry over anhydrous Na2S04, and filter.[2]

[e]

Concentrate to yield the Free Base (Crude 4-Bromo-N-methylaniline) as a pale yellow to
brown oil.

Workflow Diagram (DOT)

4-Bromoaniline > Add Paraformaldehyde > Reflux 2-3h > o > Add NaBH4 > Quench (NaOH) > Crude Free Base
+ Methanol (Imine Formation) Gl OE (Portionwise) Extract (DCM) ()]

Click to download full resolution via product page
Figure 2: Operational workflow for the reductive amination of 4-bromoaniline.
Protocol 2: Protection-Bromination (Alternative)
Objective: Regioselective bromination of N-methylaniline.[2]

» Protection: React N-methylaniline with Acetic Anhydride in DCM to form N-methylacetanilide.
This sterically hinders the nitrogen and moderates its activating power.[2]

e Bromination: Treat N-methylacetanilide with N-Bromosuccinimide (NBS) in Acetonitrile or
DMF at room temperature.[2]

o Selectivity: The acetyl group directs the bromine almost exclusively to the para position.[2]
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o Hydrolysis: Reflux the intermediate in 6M HCI or Ethanolic KOH to remove the acetyl group.
o Result: This yields 4-bromo-N-methylaniline.[4][5]

HCI Salt Formation & Purification

The free base is an oil prone to oxidation.[2] Converting it to the hydrochloride salt ensures
long-term stability and is a purification step in itself.[2]

Protocol

» Dissolution: Dissolve the crude free base oil (from Protocol 1) in a minimum amount of
anhydrous Diethyl Ether or 1,4-Dioxane.[2]

 Acidification: Add 4M HCI in Dioxane (or HCI gas bubbled into ether) dropwise with vigorous
stirring at 0°C.

o Precipitation: A white to off-white precipitate will form immediately.[2]

« Filtration: Filter the solid under vacuum (Buchner funnel).

e Washing: Wash the filter cake with cold anhydrous ether to remove non-basic impurities.[2]
e Drying: Dry in a vacuum desiccator over P205.

Analytical Validation

Confirm the identity of 4-Bromo-N-methylaniline Hydrochloride.
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Parameter Expected Value Notes

. ) . ) Free base is a liquid (bp
Physical State White/Off-white Solid

~260°C).[6]
] ] ] Free base MP is ~11°C. Salt
Melting Point Solid (Salt)
decomposes >200°C.
1H NMR (DMSO-d6) 2.7-2.9 (s, 3H) N-Methyl group (singlet).[2]
1H NMR (DMSO-d6) Para-substituted pattern
6.5-7.3(m, 4H) (AA'BB' system).[2]
Characteristic 1:1 bromine
Mass Spec (ESI) m/z 185/187 [M+H]+

isotope pattern.[2]

Safety & Handling

o Brominated Anilines: Highly toxic if absorbed through skin.[2][6] Wear double nitrile gloves
and work in a fume hood.[2]

o Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas.[2] Keep

away from ignition sources.[2]

o Methyl lodide (If used in other routes): A potent neurotoxin and carcinogen.[2] Avoid strictly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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